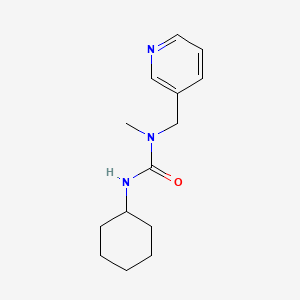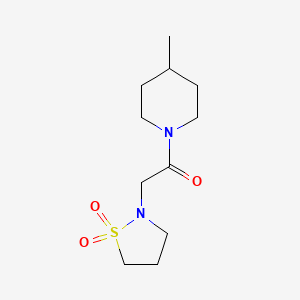
1-(1-Adamantyl)-3-(3-fluorophenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Adamantyl)-3-(3-fluorophenyl)urea is a chemical compound that is widely used in scientific research. It is a potent inhibitor of the transient receptor potential vanilloid 1 (TRPV1) ion channel, which plays a key role in pain sensation and inflammation.
Mecanismo De Acción
The mechanism of action of 1-(1-Adamantyl)-3-(3-fluorophenyl)urea involves the inhibition of 1-(1-Adamantyl)-3-(3-fluorophenyl)urea ion channels. 1-(1-Adamantyl)-3-(3-fluorophenyl)urea channels are activated by various stimuli, including heat, capsaicin, and protons. When activated, they allow the influx of calcium ions into the cell, leading to depolarization and the generation of action potentials. By inhibiting 1-(1-Adamantyl)-3-(3-fluorophenyl)urea, 1-(1-Adamantyl)-3-(3-fluorophenyl)urea reduces the influx of calcium ions and the generation of action potentials, leading to a decrease in pain and inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(1-Adamantyl)-3-(3-fluorophenyl)urea have been extensively studied in animal models. It has been shown to reduce pain and inflammation in various models, including neuropathic pain, inflammatory pain, and arthritis. It has also been shown to reduce hyperalgesia and allodynia, which are common symptoms of chronic pain. In addition, 1-(1-Adamantyl)-3-(3-fluorophenyl)urea has been shown to have a favorable safety profile, with no significant side effects reported in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(1-Adamantyl)-3-(3-fluorophenyl)urea in lab experiments include its potent 1-(1-Adamantyl)-3-(3-fluorophenyl)urea inhibition, high yield and purity of synthesis, and favorable safety profile. However, there are also some limitations to its use. For example, it may not be suitable for all animal models of pain and inflammation, and its effects may vary depending on the route of administration and dosage used.
Direcciones Futuras
There are many potential future directions for research on 1-(1-Adamantyl)-3-(3-fluorophenyl)urea. One area of interest is its potential use in the treatment of chronic pain in humans. Another area of interest is its use as a tool for studying the role of 1-(1-Adamantyl)-3-(3-fluorophenyl)urea channels in various physiological processes, such as thermoregulation and nociception. Additionally, further research is needed to explore the potential side effects of 1-(1-Adamantyl)-3-(3-fluorophenyl)urea and to optimize its dosing and administration in animal models.
Métodos De Síntesis
The synthesis of 1-(1-Adamantyl)-3-(3-fluorophenyl)urea is a multi-step process that involves the reaction of adamantyl isocyanate with 3-fluoroaniline in the presence of a catalyst. The resulting product is then purified by recrystallization. The yield of the synthesis is typically high, and the purity of the final product is excellent.
Aplicaciones Científicas De Investigación
1-(1-Adamantyl)-3-(3-fluorophenyl)urea has been widely used in scientific research as a potent 1-(1-Adamantyl)-3-(3-fluorophenyl)urea inhibitor. 1-(1-Adamantyl)-3-(3-fluorophenyl)urea is a non-selective cation channel that is activated by various stimuli, including heat, capsaicin, and protons. It is involved in pain sensation, inflammation, and thermoregulation. By inhibiting 1-(1-Adamantyl)-3-(3-fluorophenyl)urea, 1-(1-Adamantyl)-3-(3-fluorophenyl)urea can reduce pain and inflammation in various animal models.
Propiedades
IUPAC Name |
1-(1-adamantyl)-3-(3-fluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN2O/c18-14-2-1-3-15(7-14)19-16(21)20-17-8-11-4-12(9-17)6-13(5-11)10-17/h1-3,7,11-13H,4-6,8-10H2,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBZIFZLCPWPYCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)NC4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3-[(7-Methyl-2-oxochromen-4-yl)methylamino]propyl]pyrrolidin-2-one](/img/structure/B7564726.png)
![6-Methyl-2-(piperidin-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7564728.png)
![(E)-N-[2-oxo-2-(pyridin-3-ylamino)ethyl]-3-phenylprop-2-enamide](/img/structure/B7564730.png)

![N-[1-(furan-2-yl)ethyl]-2-methylpropanamide](/img/structure/B7564747.png)
![1,3-Dimethyl-7-[1-(1-phenyltetrazol-5-yl)ethyl]purine-2,6-dione](/img/structure/B7564749.png)

![(4-methoxyphenyl)-[4-(1H-pyrazole-5-carbonyl)piperazin-1-yl]methanone](/img/structure/B7564769.png)

![N,2-dimethyl-5-[(3-methylphenyl)sulfamoyl]benzamide](/img/structure/B7564783.png)
![N-[1-(furan-2-yl)ethyl]cyclobutanecarboxamide](/img/structure/B7564798.png)

![N-[(2,3-dichlorophenyl)methyl]-N-methyloxolane-2-carboxamide](/img/structure/B7564815.png)